molecular formula C7H9NO B6603588 1-(2-oxoethyl)cyclobutane-1-carbonitrile CAS No. 2138067-58-8

1-(2-oxoethyl)cyclobutane-1-carbonitrile

Cat. No.: B6603588
CAS No.: 2138067-58-8
M. Wt: 123.15 g/mol
InChI Key: WQOLTEFVNAPCKS-UHFFFAOYSA-N
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Description

1-(2-oxoethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C7H9NO. It is characterized by a cyclobutane ring substituted with an oxoethyl group and a carbonitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxoethyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperatures and pressures, to maximize yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxoethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-oxoethyl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-oxoethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electronic and steric effects of the cyclobutane ring and the substituents.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: Similar structure but lacks the carbonitrile group.

    Ethyl cyanoacetate: Contains the carbonitrile group but lacks the cyclobutane ring.

    Cyclobutanecarbonitrile: Contains the carbonitrile group but lacks the oxoethyl group.

Uniqueness

1-(2-oxoethyl)cyclobutane-1-carbonitrile is unique due to the presence of both the oxoethyl and carbonitrile groups on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-oxoethyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-6-7(4-5-9)2-1-3-7/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOLTEFVNAPCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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